3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide
Description
"3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide" is a compound of significant interest due to its multifaceted applications in various scientific fields. Its unique molecular structure offers promising potential for research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-chloro-N-[1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O2/c23-16-3-1-2-15(12-16)21(29)25-18-8-10-28(11-9-18)22(30)20-13-19(26-27-20)14-4-6-17(24)7-5-14/h1-7,12-13,18H,8-11H2,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQNVDAZZBHDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound generally involves a multi-step synthesis. One common route is to start with a piperidine derivative, which is then reacted with a pyrazole intermediate. Chlorination and subsequent reactions with benzamide derivatives yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using efficient reaction conditions to ensure high yield and purity. Common methods include solvent-based reactions with stringent control over temperature and pH levels. Large-scale production also involves continuous flow chemistry to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of reactions including:
Oxidation: : It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be carried out using reducing agents like lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in an ether solvent.
Substitution: : Alkyl halides in the presence of base catalysts.
Major Products:
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Conversion to alcohols or amines.
Substitution: : Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
This compound has a wide range of applications:
Chemistry: : Used as a reagent in organic synthesis for creating more complex molecules.
Biology: : Acts as a probe in biochemical assays to study enzyme interactions.
Medicine: : Potentially utilized as a pharmacophore in the design of new therapeutic agents.
Industry: : Incorporated in the formulation of specialty chemicals for material science applications.
Mechanism of Action
Structural Analogs: : Compounds like "3-chloro-N-{1-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide" share a similar core but differ in their substituents, affecting their reactivity and application.
Functional Analogs: : Molecules such as "N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide" lack the chloro group, resulting in different chemical behavior and biological activity.
Comparison with Similar Compounds
"3-chloro-N-{1-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide"
"N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide"
"3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-3-yl}benzamide"
This compound's combination of a piperidine ring, pyrazole core, and benzamide structure makes it unique in its class and enables a variety of scientific inquiries and practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
